1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
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Overview
Description
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to an imidazo[1,2-b]pyridazine core. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific applications .
Preparation Methods
The synthesis of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclopropane derivatives and imidazo[1,2-b]pyridazine intermediates, facilitated by catalysts and reagents such as palladium or copper salts . Industrial production methods often scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Major Products: These reactions often yield derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) involves its interaction with specific molecular targets. For instance, as an IL-17A inhibitor, the compound binds to the IL-17 receptor, preventing the cytokine from exerting its pro-inflammatory effects. This inhibition disrupts the signaling pathways involved in chronic inflammation and autoimmune diseases . The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of the nitrogen atoms and the presence of the cyclopropane ring.
Imidazo[1,2-b]pyridazines: These compounds are closely related and have been investigated for their therapeutic potential, particularly as kinase inhibitors for the treatment of cancers such as multiple myeloma.
Properties
CAS No. |
299183-87-2 |
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Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
6,7,10-triazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene |
InChI |
InChI=1S/C7H5N3/c1-2-10-7(8-1)6-3-5(6)4-9-10/h1-4,9H |
InChI Key |
PNTKOWDLWXFFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C3=CC3=CN2 |
Origin of Product |
United States |
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